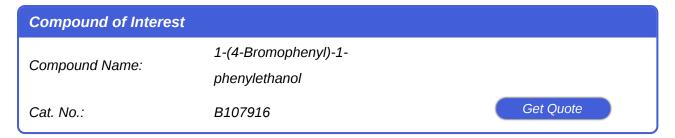


An In-depth Technical Guide to 1-(4-Bromophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of the tertiary aromatic alcohol, **1-(4-Bromophenyl)-1- phenylethanol**. Due to the limited direct research on this specific compound, this paper also draws upon data from the closely related secondary alcohol, **1-(4-Bromophenyl)**ethanol, to infer potential characteristics and methodologies.

Chemical Properties and Data

1-(4-Bromophenyl)-1-phenylethanol is a chiral aromatic alcohol featuring a central carbon bonded to a hydroxyl group, a phenyl group, a 4-bromophenyl group, and a methyl group.[1] The presence of the bromine atom provides a valuable site for further chemical modifications, particularly through cross-coupling reactions, making it an interesting building block in organic synthesis.[1]

Table 1: Physicochemical Properties



Property	Value	Source
1-(4-Bromophenyl)-1- phenylethanol		
Molecular Formula	C14H13BrO	[1]
Molecular Weight	277.16 g/mol	[1]
CAS Number	15832-69-6	[1]
1-(4-Bromophenyl)ethanol		
Molecular Formula	C ₈ H ₉ BrO	[2][3][4]
Molecular Weight	201.06 g/mol	[2][3][4][5]
Appearance	White to light brown crystalline powder	[3][6]
Melting Point	36-38 °C	[6]
Boiling Point	119-121 °C at 7 mmHg	[6]
Density	1.46 g/mL at 25 °C	[6]
CAS Number	5391-88-8	[3][4]

Table 2: Spectroscopic Data for 1-(4-Bromophenyl)ethanol

Spectrum Type	Key Peaks/Shifts	Source
¹H NMR (400 MHz, CDCl₃)	δ 1.48 (d, J = 6.8 Hz, 3H), 1.85 (s, 1H), 4.88 (q, J = 6.4 Hz, 1H), 7.26 (d, J = 7.6 Hz, 2H), 7.49 (d, J = 8.0 Hz, 2H)	[7]
¹³ C NMR (100 MHz, CDCl ₃)	δ 25.2, 69.8, 121.1, 127.2, 131.5, 144.8	[7]
IR (thin film)	νmax (cm ⁻¹) = 3356, 1593, 1489, 1403, 1086, 824	[7]



Synthesis Protocols

The primary route for synthesizing **1-(4-Bromophenyl)-1-phenylethanol** is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a suitable ketone.

Method 1: Phenylmagnesium Bromide with 4'-Bromoacetophenone

This is the most direct conceptual pathway to the target compound.

Experimental Protocol:

- Preparation of Phenylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
 - Add a small crystal of iodine to initiate the reaction.
 - Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
 - Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the solution will turn cloudy and begin to reflux.
 - Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a steady reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 4'-Bromoacetophenone:
 - Dissolve 4'-bromoacetophenone in anhydrous diethyl ether and add this solution to the dropping funnel.
 - Cool the flask containing the phenylmagnesium bromide in an ice bath.



- Add the 4'-bromoacetophenone solution dropwise to the Grignard reagent with constant stirring.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

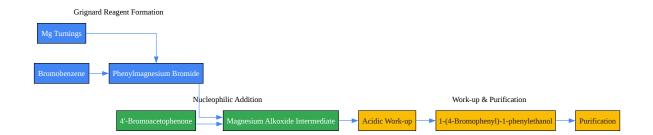
Work-up:

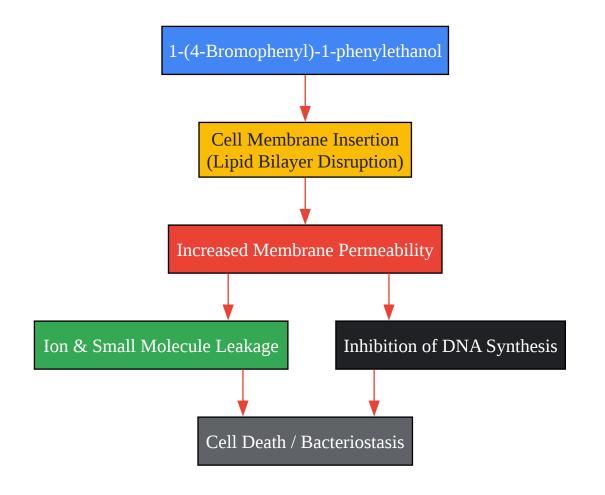
- Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- o Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **1-(4-Bromophenyl)-1-phenylethanol**.

Purification:

 The crude product can be purified by column chromatography on silica gel or by recrystallization.







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